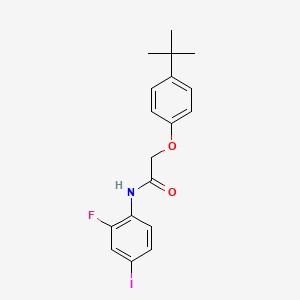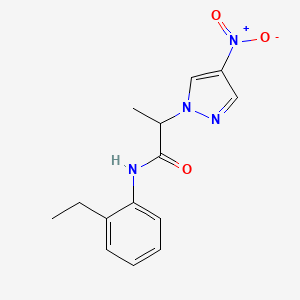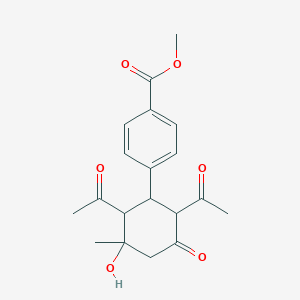![molecular formula C22H28N2O4S B4216913 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4216913.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide
Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide is a complex organic compound with the molecular formula C22H28N2O4S and a molecular weight of 416.53372 g/mol . This compound features a sulfonyl group attached to an azepane ring, a phenyl group, and a propanamide moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and subsequent coupling with the phenyl and propanamide groups. The specific reaction conditions and reagents used can vary, but common methods include:
Formation of the Azepane Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Coupling Reactions: The final coupling of the azepane-sulfonyl intermediate with the phenyl and propanamide groups can be carried out using various coupling agents and catalysts.
Chemical Reactions Analysis
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and propanamide groups can also interact with various biological molecules, contributing to the compound’s overall effects .
Comparison with Similar Compounds
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide can be compared with other similar compounds, such as:
N-[4-(1-piperidylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide: This compound features a piperidine ring instead of an azepane ring, which can affect its chemical and biological properties.
N-[4-(1-morpholinosulfonyl)phenyl]-2-(4-methylphenoxy)propanamide: The presence of a morpholine ring in this compound can lead to different reactivity and interactions compared to the azepane ring.
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17-7-11-20(12-8-17)28-18(2)22(25)23-19-9-13-21(14-10-19)29(26,27)24-15-5-3-4-6-16-24/h7-14,18H,3-6,15-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNOIKWBMPPDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[3-(3-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4216833.png)
![4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4216836.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B4216846.png)
![N-[3-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4216853.png)
![2-amino-7-(4-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4216858.png)
![methyl (3-oxo-1-{[(3-phenylpropanoyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B4216866.png)

![2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride](/img/structure/B4216879.png)
![N-[3-[(4-chlorobenzoyl)amino]-4-methylphenyl]-4-nitrobenzamide](/img/structure/B4216885.png)
![4-[2-(allyloxy)phenyl]-N-benzyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4216890.png)

![4-[1-(4-chlorophenyl)ethyl]-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4216927.png)

![4-chloro-N-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4216944.png)
